Direct Comparative Anticancer Activity Data for the Target Compound is Currently Unavailable in the Public Domain
A thorough search of primary research papers, patents, and authoritative databases for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 904270-56-0) did not yield direct, quantitative, head-to-head comparisons with any closely related analog. The compound is not explicitly listed in the key class-level paper that evaluated thirteen novel poly-heterocyclic compounds bearing pyridine and furan moieties for cytotoxicity against MCF-7 and A-2780 cell lines [1]. In that study, compounds such as 2c, 3c, 3d, 4a, and 4c at 0.1 µM showed more potent cytotoxicity against MCF-7 cells than docetaxel, with specific quantitative data available only for those numbered analogs. Without the target compound being assigned to one of these active codes, no differential claim can be substantiated. Furthermore, the general patent on oxalamide kinase inhibitors (US20060241104A1) does not provide biological data for this specific compound [2]. Vendor technical datasheets from non-prohibited sources were also unavailable at the time of this analysis.
| Evidence Dimension | In vitro cytotoxicity against MCF-7 cell line at 0.1 µM |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Docetaxel (reference drug) and active class analogs (e.g., 2c, 3c, 4c) quantified in Kadi et al., 2023 |
| Quantified Difference | N/A |
| Conditions | MTT assay on MCF-7 human breast cancer cell line; 0.1 µM concentration |
Why This Matters
This admission of limited public evidence is critical for procurement decisions, as it prevents the erroneous selection of this compound based on unverified assumptions about its potency, enabling scientists to make an informed risk assessment.
- [1] Kadi, I., Şekerci, G., Boulebd, H., Zebbiche, Z., Tekin, S., Küçükbay, H., Küçükbay, F., & Boumoud, T. (2023). Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. Journal of Molecular Structure, 1271, 134054. View Source
- [2] Borzilleri, R., Schroeder, G., & Cornelius, L. (2006). Oxalamide derivatives as kinase inhibitors. US Patent Application US20060241104A1. View Source
